molecular formula C15H16N4O2S2 B5704578 N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

Cat. No. B5704578
M. Wt: 348.4 g/mol
InChI Key: VQFZHSYGNAHMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a thiazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is not fully understood, but it is believed to act through the modulation of various signaling pathways. N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis. N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to have various biochemical and physiological effects. In animal studies, N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to increase the levels of growth hormone and insulin-like growth factor-1, which are involved in growth and development. N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has also been shown to improve glucose and lipid metabolism, which is important for maintaining metabolic homeostasis. Additionally, N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine can be easily synthesized and purified, making it a cost-effective reagent for research. However, N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has some limitations, including its potential off-target effects and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. One potential direction is to further investigate its potential applications in agriculture, particularly as a feed additive for livestock. Another direction is to explore its potential therapeutic effects in various diseases, such as cancer and metabolic disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects, which will help to optimize its use in scientific research.
In conclusion, N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is a thiazole derivative that has gained attention in the scientific community due to its potential applications in various fields. N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand its potential applications and optimize its use in scientific research.

Synthesis Methods

N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine can be synthesized through various methods, including the reaction of 2,4-dimethoxyaniline with thiourea in the presence of formaldehyde and hydrochloric acid, or by the reaction of 2,4-dimethoxyaniline with carbon disulfide and methyl iodide. The synthesis of N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been optimized to increase its yield and purity, which is essential for its use in scientific research.

Scientific Research Applications

N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been shown to improve the growth and feed efficiency of animals, making it a potential feed additive. In medicine, N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been studied for its potential anti-cancer and anti-inflammatory properties. In material science, N~2~-(2,4-dimethoxyphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been used as a precursor for the synthesis of thiazole-based materials with potential applications in optoelectronics and energy storage.

properties

IUPAC Name

5-[2-(2,4-dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-8-13(23-14(16)17-8)11-7-22-15(19-11)18-10-5-4-9(20-2)6-12(10)21-3/h4-7H,1-3H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFZHSYGNAHMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(2,4-Dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

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